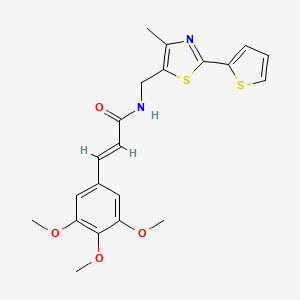![molecular formula C10H8Cl2N4O B2381733 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile CAS No. 339106-75-1](/img/structure/B2381733.png)
2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile (DCPMIPN) is a hydrazone compound with a variety of applications in scientific research. It is a versatile compound with a wide range of biochemical and physiological effects, and is used in many laboratory experiments.
Applications De Recherche Scientifique
Molecular Docking and Antimicrobial Activities
- A study focused on the synthesis and molecular docking assessment of diimine Schiff base ligands, including compounds similar to 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile. These ligands showed good results in molecular docking against breast and kidney cancer, as well as COVID-19 protease, indicating their potential in antimicrobial and anticancer applications (Refat et al., 2021).
Corrosion Inhibition
- Research on tetrahydrocarbazole derivatives, which are structurally related to the compound , demonstrated their effectiveness as corrosion inhibitors. This suggests potential applications of this compound in protecting materials against corrosion (Fouda & Abdallah, 2010).
Synthesis of Heterocyclic Substances
- 2-Arylhydrazononitriles, a category that includes the compound , have been used to synthesize a variety of heterocyclic substances. These substances demonstrated promising antimicrobial activities, indicating the compound's utility in creating new antimicrobial agents (Behbehani et al., 2011).
Optical Nonlinearity and Limiting Studies
- Studies on propane hydrazides, which are structurally related to the compound, showed potential in optical device applications such as optical limiters and optical switches due to their nonlinear optical properties (Naseema et al., 2012).
Antitumor Properties
- Synthesis and evaluation of compounds incorporating a similar 2,4-dichlorophenoxy nucleus revealed significant antitumor properties, suggesting that this compound may have potential applications in cancer research (Abdel-Wahab et al., 2011).
Propriétés
IUPAC Name |
(1E,2E)-N-(2,4-dichloroanilino)-2-methoxyiminoethanimidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c1-17-14-6-8(5-13)15-16-10-3-2-7(11)4-9(10)12/h2-4,6,16H,1H3/b14-6+,15-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYUOPTSQSBAS-PYIQRHLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=NNC1=C(C=C(C=C1)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2381650.png)
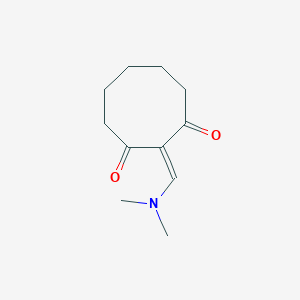
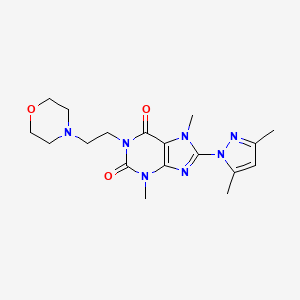
![(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2381654.png)
![5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B2381656.png)
![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)

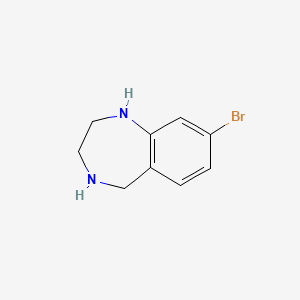
![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)
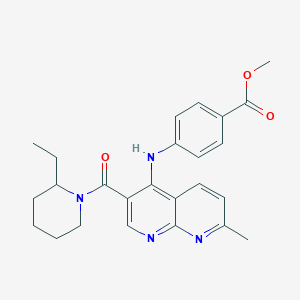
![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/no-structure.png)
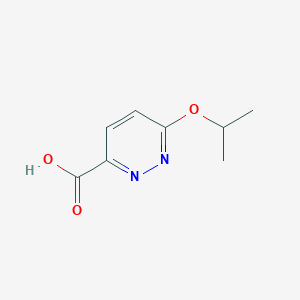
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)
